molecular formula C7H14O3 B1610042 (R)-Ethyl 3-hydroxypentanoate CAS No. 73143-60-9

(R)-Ethyl 3-hydroxypentanoate

Cat. No. B1610042
CAS RN: 73143-60-9
M. Wt: 146.18 g/mol
InChI Key: YESYELHMPYCIAQ-ZCFIWIBFSA-N
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Description

“®-Ethyl 3-hydroxypentanoate” is a chiral building block for EPC syntheses . It has been extensively employed as a starting material for the development of chiral ligands and catalysts, enabling precise control over stereochemistry in organic reactions . It is made from odd carbon fatty acids in the liver and rapidly enters the brain .


Molecular Structure Analysis

The molecular formula of “®-Ethyl 3-hydroxypentanoate” is C6H12O3 . It has a molar mass of 132.16 g/mol . The InChIKey is XHFXKKFVUDJSPJ-RXMQYKEDSA-N .


Physical And Chemical Properties Analysis

“®-Ethyl 3-hydroxypentanoate” has a boiling point of 68-70 °C/5 mmHg (lit.) and a density of 1.029 g/mL at 20 °C (lit.) . Its refractive index is n20/D 1.427 . The optical activity is [α]20/D 37±3°, c = 1% in chloroform .

Scientific Research Applications

1. Enantiomeric Impact in Wine

(R)-Ethyl 3-hydroxypentanoate and its enantiomers have been studied for their impact on the organoleptic qualities of wine. Research has shown that different enantiomeric forms of ethyl hydroxybutanoate and similar compounds can influence the aromatic nuances and contribute to fruity aromas in wine. These compounds exhibit varying olfactory thresholds and are present in different concentrations in red and white wines, significantly influencing sensory perception (Lytra et al., 2014) (Gammacurta et al., 2018).

2. Synthesis of Orthogonally Protected Compounds

The compound has been utilized in the synthesis of orthogonally protected amino acids, specifically in the production of edeine analogs. This involves intricate processes like enantioselective acylation and inversion of configuration, showcasing its utility in complex chemical syntheses (Czajgucki et al., 2003).

3. Bioconversion in Pharmaceutical Synthesis

(R)-Ethyl 3-hydroxypentanoate plays a role in the bioconversion processes for synthesizing pharmaceutical intermediates. It has been identified as an intermediate in the synthesis of statin side chains, demonstrating its significance in the pharmaceutical industry (Yang et al., 2012).

4. Enzymatic Synthesis and Applications

Enzymatic synthesis involving (R)-Ethyl 3-hydroxypentanoate has been explored for creating specific enantiomers of ethyl cyano hydroxybutanoate, a key intermediate in the synthesis of cholesterol-lowering drugs. This underscores its role in enzymatic approaches to synthesizing medically important compounds (Jin & Zhang, 2011).

5. Role in Chemical Communication of Insects

Studies have also revealed the role of similar compounds in the chemical communication of insects. For example, certain enantiomers are critical components of sex pheromones in various ant species, highlighting a unique biological application (Castracani et al., 2008).

6. Chemical Synthesis of Optically Pure Compounds

(R)-Ethyl 3-hydroxypentanoate has been utilized in the chemical synthesis of optically pure compounds, essential in the production of certain pharmaceuticals and natural products (You, Liu, & Zheng, 2013).

Safety And Hazards

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .

properties

IUPAC Name

ethyl (3R)-3-hydroxypentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O3/c1-3-6(8)5-7(9)10-4-2/h6,8H,3-5H2,1-2H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YESYELHMPYCIAQ-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC(=O)OCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](CC(=O)OCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30445945
Record name (R)-Ethyl 3-hydroxypentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30445945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-Ethyl 3-hydroxypentanoate

CAS RN

73143-60-9
Record name (R)-Ethyl 3-hydroxypentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30445945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The mixture of 1.9 g of ethyl R-(+)-3-butyryloxypentanate, 16 ml of 1,2-dichloroethane, 16 ml of ethanol and 0.3 ml of sulfuric acid was refluxed for 40 hours, water and ethyl acetate was added and the mixture was stirred. The separated organic layer was washed with a saturated aqueous solution of sodium bicarbonate and then with water, and dried on anhydrous magnesium sulfate. The solvent was distilled away, and 1.0 g crude product was obtained. The crude product was chromatographically purified, and 0.63 g of ethyl R-(-)-3-hydroxypentanate. [α]D24 =-29.7° (C=0.90, CHCl3). As described above, the optical purity of the obtained compound was tested by using Eu(hfc)3 as a shift agent. It was 88% ee. Moreover, the formulation of the above compounds was supported well by their NMR charts.
[Compound]
Name
ethyl R-(+)-3-butyryloxypentanate
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
16 mL
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16 mL
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reactant
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0.3 mL
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reactant
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

Ethyl 3-hydroxyvalerate was prepared following the procedure as described in step 1) of Preparation Example 2, except for that ethyl propionylacetate was used to replace for ethyl acetoacetate. Yield 50%.
Quantity
0 (± 1) mol
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reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
D Buisson, R Azerad, C Sanner, M Larcheveque - Biocatalysis, 1992 - Taylor & Francis
… Noticeably, nearly optically pure R-ethyl-3hydroxypentanoate is easily obtained by this method, a result which compares advantageously with the low optical purity resulting from the …
Number of citations: 48 www.tandfonline.com
R Cao - 2015 - krex.k-state.edu
Biodegradable polyhydroxybutyrates (PHBs) produced by a wide range of bacteria have been considered as an ideal alternative to petroleum-based plastics. Two types of mechanistic …
Number of citations: 2 krex.k-state.edu

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